(3R,5R)-5-Hydroxy-1,7-bis(4-hydroxyphenyl)heptan-3-yl acetate
Overview
Description
(3R,5R)-5-Hydroxy-1,7-bis(4-hydroxyphenyl)heptan-3-yl acetate is a chemical compound with the molecular formula C21H26O5 and a molecular weight of 358.43 g/mol . It is known for its unique structure, which includes two hydroxyphenyl groups and an acetate group.
Preparation Methods
The synthesis of (3R,5R)-5-Hydroxy-1,7-bis(4-hydroxyphenyl)heptan-3-yl acetate typically involves several steps. One common method includes the reaction of 1,7-bis(4-hydroxyphenyl)heptane with acetic anhydride in the presence of a catalyst . The reaction conditions often require a controlled temperature and pH to ensure the desired product is obtained. Industrial production methods may involve similar synthetic routes but on a larger scale, with optimizations for yield and purity .
Chemical Reactions Analysis
(3R,5R)-5-Hydroxy-1,7-bis(4-hydroxyphenyl)heptan-3-yl acetate undergoes various chemical reactions, including:
Oxidation: This compound can be oxidized to form corresponding ketones or carboxylic acids.
Reduction: Reduction reactions can convert the compound into alcohols or other reduced forms.
Substitution: The hydroxy groups can participate in substitution reactions, leading to the formation of ethers or esters.
Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like sodium borohydride, and various acids or bases for substitution reactions . The major products formed depend on the specific reaction conditions and reagents used.
Scientific Research Applications
(3R,5R)-5-Hydroxy-1,7-bis(4-hydroxyphenyl)heptan-3-yl acetate has several scientific research applications:
Chemistry: It is used as a building block in the synthesis of more complex molecules.
Biology: The compound is studied for its potential biological activities, including antioxidant and anti-inflammatory properties.
Medicine: Research is ongoing to explore its potential therapeutic uses, such as in the treatment of certain diseases.
Industry: It may be used in the development of new materials or as an intermediate in chemical manufacturing processes
Mechanism of Action
The mechanism of action of (3R,5R)-5-Hydroxy-1,7-bis(4-hydroxyphenyl)heptan-3-yl acetate involves its interaction with various molecular targets. The hydroxyphenyl groups can interact with enzymes and receptors, potentially modulating their activity. The acetate group may also play a role in the compound’s bioavailability and metabolism . Specific pathways and targets are still under investigation, but the compound’s structure suggests it could influence oxidative stress and inflammatory responses .
Comparison with Similar Compounds
(3R,5R)-5-Hydroxy-1,7-bis(4-hydroxyphenyl)heptan-3-yl acetate is unique due to its specific arrangement of hydroxyphenyl and acetate groups. Similar compounds include:
5-Hydroxy-1,7-bis(4-hydroxyphenyl)heptan-3-one:
1,7-Bis(4-hydroxyphenyl)heptane: This compound lacks both the hydroxy and acetate groups, making it less reactive in certain chemical reactions.
The presence of the acetate group in this compound enhances its solubility and reactivity, making it a valuable compound for various research and industrial applications .
Properties
IUPAC Name |
[(3R,5R)-5-hydroxy-1,7-bis(4-hydroxyphenyl)heptan-3-yl] acetate | |
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Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C21H26O5/c1-15(22)26-21(13-7-17-4-10-19(24)11-5-17)14-20(25)12-6-16-2-8-18(23)9-3-16/h2-5,8-11,20-21,23-25H,6-7,12-14H2,1H3/t20-,21-/m1/s1 | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
FMFLPOLVWWPIPP-NHCUHLMSSA-N | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(=O)OC(CCC1=CC=C(C=C1)O)CC(CCC2=CC=C(C=C2)O)O | |
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CC(=O)O[C@H](CCC1=CC=C(C=C1)O)C[C@@H](CCC2=CC=C(C=C2)O)O | |
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C21H26O5 | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
358.4 g/mol | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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